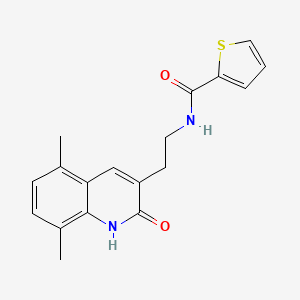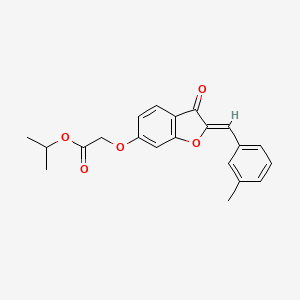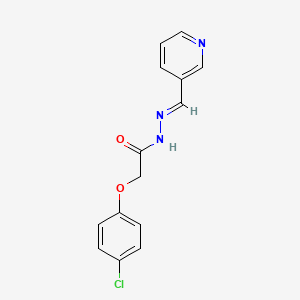![molecular formula C13H20N2O4 B2498900 Acide 5-({[(tert-butoxy)carbonyl]amino}méthyl)-1,2-diméthyl-1H-pyrrole-3-carboxylique CAS No. 2090733-23-4](/img/structure/B2498900.png)
Acide 5-({[(tert-butoxy)carbonyl]amino}méthyl)-1,2-diméthyl-1H-pyrrole-3-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of organic molecule that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also contains a tert-butoxycarbonyl (BOC) group, which is a common protecting group in organic synthesis .
Synthesis Analysis
The synthesis of this compound could involve the use of tert-butyl carbamate, which is used in the synthesis of tetrasubstituted pyrroles . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom. Attached to this ring is a tert-butoxycarbonyl (BOC) group and a carboxylic acid group .Chemical Reactions Analysis
The BOC group in this compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This makes it a useful protecting group in organic synthesis, as it can be selectively removed without affecting other functional groups in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 268.31 . Other properties such as boiling point or melting point are not available from the current data.Applications De Recherche Scientifique
Synthèse de peptides à l’aide de liquides ioniques d’acides aminés Boc (AAIL)
Le groupe protecteur tert-butoxy-carbonyle (Boc) du composé permet la création de liquides ioniques d’acides aminés (AAIL). Ces AAIL servent de réactifs efficaces et de milieux réactionnels en synthèse organique. Les chercheurs ont préparé des liquides ioniques à température ambiante dérivés d’acides aminés Boc commercialement disponibles. Ces Boc-AAIL ont été utilisés comme matières premières dans la synthèse de dipeptides, facilitée par des réactifs de couplage spécifiques. Notamment, le réactif de couplage N,N’-diéthylène-N’’-2-chloroéthyl thiophosphoramide améliore la formation d’amide dans les Boc-AAIL sans nécessiter de base supplémentaire, produisant des dipeptides en seulement 15 minutes .
Protodéboronation catalytique
La structure unique du composé peut trouver des applications en catalyse. Par exemple, les hétéroarènes et les esters boroniques silylés ont été explorés comme substrats pour les réactions de protodéboronation catalytique. Ces réactions produisent des produits précieux, démontrant le potentiel du composé en chimie synthétique .
Analyse thermodynamique de la formation d’anhydride N-tert-butoxy-carbonyle
Les chercheurs ont étudié la thermodynamique de la formation d’anhydride N-tert-butoxy-carbonyle. En analysant la surface d’énergie potentielle (PES), ils ont obtenu des informations sur les changements d’énergie associés aux variations conformationnelles. La spontanéité croissante de la réaction avec les molécules plus longues met en évidence sa pertinence en chimie peptidique .
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections .
Mode of Action
It’s known that the tert-butoxycarbonyl (boc) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Biochemical Pathways
The boc group’s role as a protecting group in organic synthesis suggests that it may be involved in various biochemical reactions, particularly those involving amines .
Result of Action
The use of similar compounds in the preparation of indole derivatives as efflux pump inhibitors suggests that it may have antibacterial effects .
Propriétés
IUPAC Name |
1,2-dimethyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-8-10(11(16)17)6-9(15(8)5)7-14-12(18)19-13(2,3)4/h6H,7H2,1-5H3,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKWBSZNHRIVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)CNC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Phenylmethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yloxy]acetate](/img/structure/B2498817.png)

![N-(7,7-Dimethyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2498820.png)
![1-[(4-bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide](/img/structure/B2498821.png)
![6-cyclopropyl-2-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2498822.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide](/img/structure/B2498823.png)
![Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2498825.png)
![3-amino-N-(1-phenylethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2498827.png)
![N'-(4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2498828.png)
![2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2498829.png)


![6-(4-fluorophenyl)-N-(3-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2498836.png)

